Structural Uniqueness vs. Closest Commercial Benzothiazole Amide Analogs
A scaffold comparison against commercially cataloged 4,5-dimethyl-1,3-benzothiazol-2-yl amides reveals that the target compound is the only entry bearing simultaneous 2,5-dichloro substitution on the thiophene-3-carboxamide ring. The closest analog, 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 940444-82-6), substitutes the dichlorothiophene with a monochlorophenyl ring, eliminating the thiophene sulfur and one chlorine atom . A second analog, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, retains the thiophene but lacks any chlorine substituents .
| Evidence Dimension | Structural diversity—unique halogenation pattern and heterocycle topology |
|---|---|
| Target Compound Data | 2,5-dichlorothiophene-3-carboxamide core attached to 4,5-dimethylbenzothiazole |
| Comparator Or Baseline | Comparator 1: 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 940444-82-6) – monochlorophenyl, no thiophene. Comparator 2: N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide – unsubstituted thiophene |
| Quantified Difference | None available—no head-to-head bioactivity data identified in primary literature or patents |
| Conditions | Not applicable—no comparative assay data located |
Why This Matters
For research programs requiring novel chemotypes, structural uniqueness alone may justify procurement, provided the user verifies activity in their own assays.
